N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a triazolopyrimidine core, and a fluorobenzyl group
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O3S/c21-13-3-1-12(2-4-13)8-27-19-18(25-26-27)20(23-10-22-19)31-9-17(28)24-14-5-6-15-16(7-14)30-11-29-15/h1-7,10H,8-9,11H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMTZFRLVBZCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile.
Synthesis of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorobenzyl group: This is typically done through nucleophilic substitution reactions.
Thioacetamide linkage formation: The final step involves the coupling of the synthesized intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the triazole and pyrimidine moieties suggests potential activity against various cancer cell lines. Studies have shown that triazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
Antimicrobial Properties
The benzodioxole structure is known for its antimicrobial activity. Compounds featuring this moiety can exhibit effectiveness against a range of bacteria and fungi. Investigations into the antimicrobial spectrum of related compounds suggest that this specific compound may also possess similar properties.
G Protein-Coupled Receptor Modulation
The compound's potential to interact with G protein-coupled receptors (GPCRs) is noteworthy. GPCRs are critical in various physiological processes and are common targets for drug development. Evidence suggests that modifications in the structure of similar compounds can enhance their affinity and selectivity towards specific GPCR subtypes, indicating a promising avenue for further research.
Case Study 1: Antitumor Activity of Triazole Derivatives
A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives similar to N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Pharmaceutical Biology, derivatives containing benzodioxole were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds displayed potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)benzenesulfonamide
- N-benzo(1,3)dioxol-5-yl-3-(4-isobutyl-phenyl)-acrylamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a triazolopyrimidine core, and a fluorobenzyl group. This structural combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a benzodioxole moiety and a triazolopyrimidine unit, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C17H16FN5O3S |
| Molecular Weight | 373.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It has been shown to influence:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can bind to receptors that mediate cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines including HCT116 and HT29. It demonstrated significant antiproliferative effects with IC50 values ranging from 6.587 to 11.10 µM. The mechanism involved the induction of apoptosis through the mitochondrial pathway by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl2 .
- Apoptotic Pathway Activation : In HT29 cells treated with the compound, there was a notable increase in caspase 3 activity, indicating that it triggers programmed cell death effectively .
Antidiabetic Potential
In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antidiabetic effects. Research involving benzodioxole derivatives has shown promising results in inhibiting α-amylase activity, which is crucial for carbohydrate metabolism .
Study 1: Anticancer Efficacy
In a controlled study published in Molbank, researchers synthesized various triazolo derivatives and assessed their anticancer efficacy. The compound exhibited potent activity against colon cancer cell lines by promoting apoptosis through mitochondrial pathways. The study concluded that compounds containing the benzodioxole structure could serve as lead compounds for developing new anticancer therapies .
Study 2: Antidiabetic Activity
Another study focused on benzodioxole derivatives reported significant inhibition of α-amylase with an IC50 value of 8.5 µM for one derivative. This suggests that modifications to the benzodioxole structure could enhance its antidiabetic properties .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?
The synthesis involves multi-step reactions starting with the formation of the triazolo[4,5-d]pyrimidine core, followed by sulfanylation and acylation to introduce the acetamide moiety. Key parameters include:
- Temperature control : Elevated temperatures (70–100°C) for cyclization reactions to form the heterocyclic core .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for sulfanylation .
- Catalysts : Pd/C or Cu(I) catalysts for cross-coupling reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
A combination of methods is essential:
- HPLC : To assess purity (>95% threshold for research-grade material) .
- NMR spectroscopy : 1H/13C NMR for confirming substituent positions and detecting impurities .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action and molecular targets?
Methodological approaches include:
- Molecular docking : Predict binding affinity to enzymes like kinases or GPCRs using software (AutoDock, Schrödinger) .
- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with purified proteins (KD values) .
- In vitro assays : Cell-based assays (e.g., cytotoxicity, enzyme inhibition) to validate target engagement .
- Proteomics : SILAC or TMT labeling to identify differentially expressed proteins post-treatment .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
Discrepancies often arise from solvation effects or off-target interactions. Solutions include:
Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile?
Systematic modifications guide optimization:
- Substituent variation : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., -CF₃) or bulky substituents to enhance selectivity .
- Bioisosteric replacement : Swap the benzodioxole moiety with indole or quinoline to improve solubility .
- In vitro testing : Screen derivatives against disease-specific cell lines (e.g., cancer, microbial) to prioritize leads .
Q. What computational methods predict binding affinity and selectivity for therapeutic targets?
Advanced tools include:
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for ligand modifications .
- Pharmacophore modeling : Maps essential interaction features (e.g., hydrogen bonds, hydrophobic pockets) .
- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics .
Q. How should comparative analysis with structurally similar compounds identify unique bioactivity profiles?
Use a structured framework:
- Structural clustering : Group analogs by core scaffolds (e.g., triazolo-pyrimidines vs. pyrazolo-pyrimidines) .
- Bioactivity matrices : Compare IC50 values across targets (e.g., kinase inhibition vs. antimicrobial activity) .
- Statistical analysis : PCA or heatmaps to highlight outliers in potency or selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
